3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxyaniline derivatives.
Substitution: Formation of halogenated or alkylated benzenesulfonamide derivatives.
Scientific Research Applications
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-methoxybenzenesulfonamide
- 3-methoxy-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
3-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that exhibits notable biological activities, particularly in antibacterial and potential antifungal applications. This article delves into its synthesis, biological mechanisms, and comparative studies with related compounds.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folic acid synthesis in bacteria, thereby disrupting their metabolic pathways. Studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentration (MIC) values for this compound against notable strains are summarized in the following table:
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 8 |
Escherichia coli | 32 |
The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of enzymes that utilize PABA. This inhibition is critical for bacterial survival, making this compound a candidate for antibiotic development. Additionally, its dual methoxy substitution enhances electron donation, potentially increasing binding affinity to target enzymes .
Comparative Studies
The unique structure of this compound allows it to be compared with other sulfonamide derivatives. The following table outlines some structural analogs and their respective biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-Methoxyphenyl)benzenesulfonamide | Single methoxy group | Moderate antibacterial activity |
N-(3-Methylphenyl)benzenesulfonamide | Methyl group instead of methoxy | Lower activity due to steric hindrance |
N-(4-Methylphenyl)benzenesulfonamide | Methyl group at para position | Altered electronic properties |
The presence of two methoxy groups in this compound enhances its reactivity and binding affinities compared to these analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various methoxysubstituted sulfonamides, including this compound. One notable investigation demonstrated that derivatives with similar structures exhibited IC50 values ranging from low micromolar concentrations against various cancer cell lines, suggesting potential anticancer properties alongside antibacterial effects .
Research also indicates that modifications in the sulfonamide structure can lead to improved bioactivity and selectivity against specific bacterial strains or cancer cells .
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-6-11(7-9-12)15-20(16,17)14-5-3-4-13(10-14)19-2/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQSXZZGWBYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.